Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-
CAS No.:
Cat. No.: VC16563478
Molecular Formula: C12H9Cl2N3O2
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9Cl2N3O2 |
|---|---|
| Molecular Weight | 298.12 g/mol |
| IUPAC Name | N-[2-(2,5-dichlorophenyl)-3-oxo-1H-pyrazol-5-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18) |
| Standard InChI Key | CUAVPTJTYJSDJO-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s systematic name reflects its intricate architecture:
-
Pyrazolone core: A five-membered ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 5. The "4,5-dihydro" designation indicates partial saturation between positions 4 and 5.
-
2,5-Dichlorophenyl substituent: A benzene ring with chlorine atoms at the 2 and 5 positions, attached to the pyrazole’s nitrogen at position 1. This group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
-
Acetamide side chain: An N-acetyl group at position 3, which can participate in hydrogen bonding and modulate solubility.
Table 1: Molecular Properties of Structural Analogs
Key structural features shared with analogs include moderate lipophilicity (logP ~4), which suggests balanced membrane permeability, and polar surface areas (>50 Ų) compatible with oral bioavailability . The dichlorophenyl group likely contributes to steric bulk and electron-withdrawing effects, potentially enhancing metabolic stability compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
The compound’s drug-likeness can be predicted using parameters from analogs:
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Aqueous Solubility | ~0.01 mg/mL (logSw = -4.4) |
| Metabolic Stability | Moderate (CYP450 interactions likely) |
| Blood-Brain Barrier | Low permeability (polar surface area >60 Ų) |
The low solubility may necessitate formulation adjustments (e.g., salt formation or nanonization). The dichlorophenyl group could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Dihydropyrazolones are known to suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways. The dichlorophenyl group’s electron-withdrawing effects may enhance binding to inflammatory mediators .
Anticancer Hypotheses
Structural analogs with triazine and sulfonamide groups induce apoptosis in HCT-116 and HeLa cell lines by disrupting mitochondrial membrane potential . While untested, the acetamide group in this compound could similarly interact with caspase-activating proteases.
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Pyrazole Derivatives
| Compound | IC₅₀ (HCT-116) | Key Structural Feature |
|---|---|---|
| Triazine-sulfonamide | 36 μM | 1-Naphthyl substituent |
| Pyrazolone [Hypothetical] | N/A | 2,5-Dichlorophenyl group |
The naphthyl group in triazine derivatives enhances cytotoxicity, suggesting that bulky aromatic substituents (like dichlorophenyl) may optimize target engagement .
Future Directions and Challenges
-
Synthetic Optimization: Introducing electron-donating groups (e.g., methoxy) to improve solubility without compromising activity.
-
In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.
-
Target Identification: Proteomic studies to identify binding partners and elucidate mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume